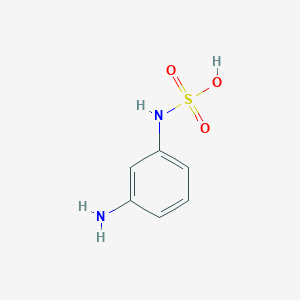
(3-Aminophenyl)sulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminophenyl)sulfamic acid is a chemical compound with the molecular formula C6H8N2O3S. It is a derivative of sulfamic acid, where an amino group is attached to the phenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)sulfamic acid typically involves the reaction of 3-nitroaniline with sulfamic acid under specific conditions. The process includes the reduction of the nitro group to an amino group, followed by the introduction of the sulfamic acid moiety. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminophenyl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(3-Aminophenyl)sulfamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Aminophenyl)sulfamic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell proliferation and inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamic acid: A simpler analog without the phenyl and amino groups.
(4-Aminophenyl)sulfamic acid: A positional isomer with the amino group at the para position.
(2-Aminophenyl)sulfamic acid: Another positional isomer with the amino group at the ortho position.
Uniqueness
(3-Aminophenyl)sulfamic acid is unique due to the specific positioning of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers and other related compounds.
Propriétés
Numéro CAS |
63711-66-0 |
|---|---|
Formule moléculaire |
C6H8N2O3S |
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
(3-aminophenyl)sulfamic acid |
InChI |
InChI=1S/C6H8N2O3S/c7-5-2-1-3-6(4-5)8-12(9,10)11/h1-4,8H,7H2,(H,9,10,11) |
Clé InChI |
AOAFCVUHFDHAMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


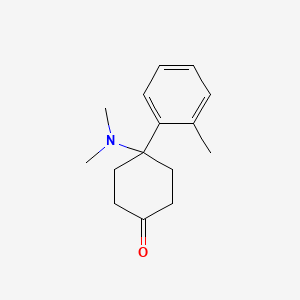

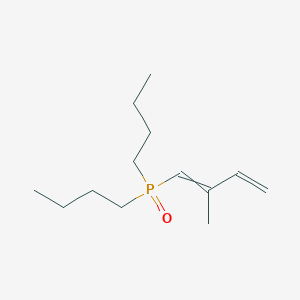

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)

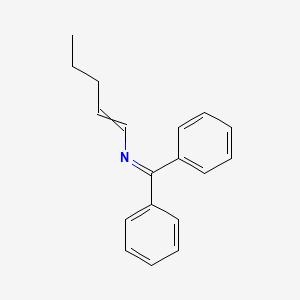
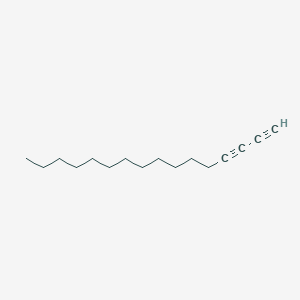
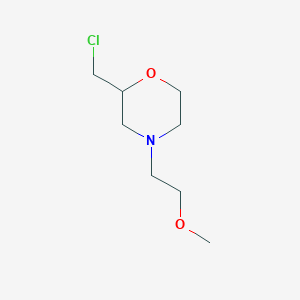
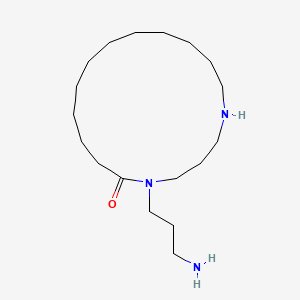
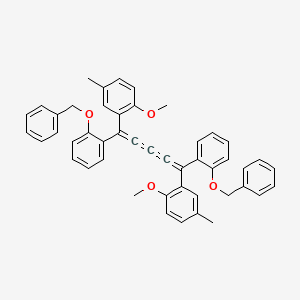
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
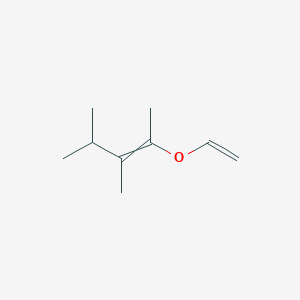
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
